8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile
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Overview
Description
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile typically involves the bromination of quinoline derivatives. One common method includes the reaction of anthranilic acid derivatives with bromine under controlled conditions . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to ensure safety and efficiency. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
- 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives
Uniqueness
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C10H5BrN2O |
---|---|
Molecular Weight |
249.06 g/mol |
IUPAC Name |
8-bromo-2-oxo-1H-quinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-4H,(H,13,14) |
InChI Key |
HNNQTWWCZADEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C#N |
Origin of Product |
United States |
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